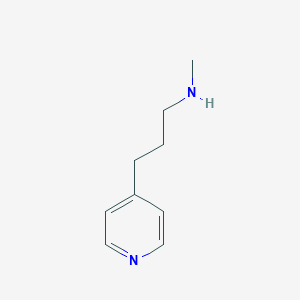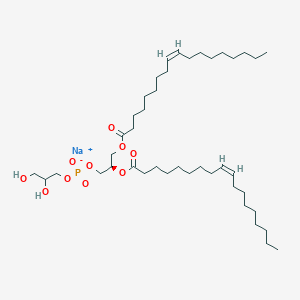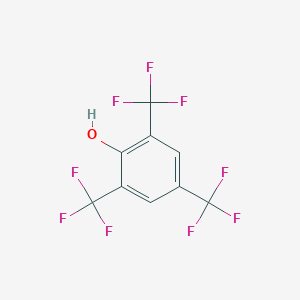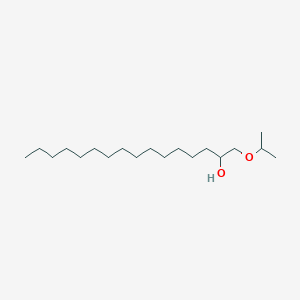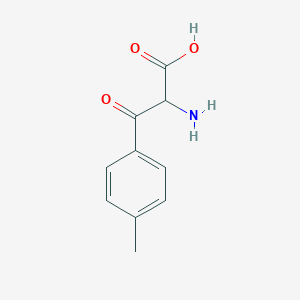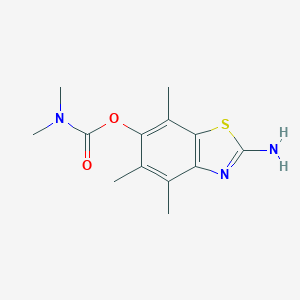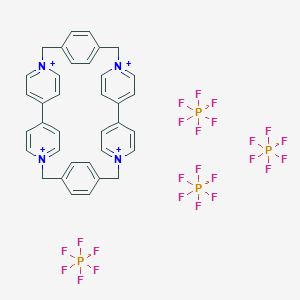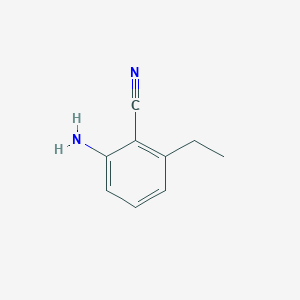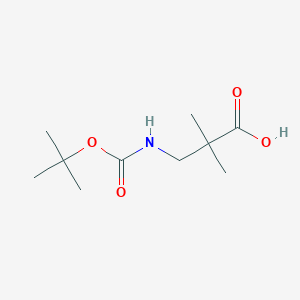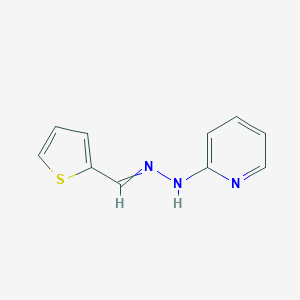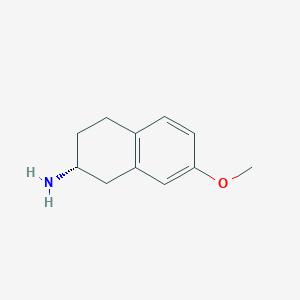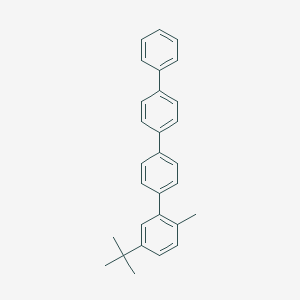
2-Methyl-5-tert-Butyl-p-quaterphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-tert-Butyl-p-quaterphenyl is a chemical compound that belongs to the family of quaterphenyls. It is a highly fluorescent organic molecule that has been extensively studied for its unique physical and chemical properties. This compound has gained significant attention in the field of material science and has found applications in various fields such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-tert-Butyl-p-quaterphenyl is not fully understood. However, it is believed that the compound exhibits its unique properties due to its highly conjugated structure. The conjugated structure of the molecule allows for efficient charge transfer and exciton formation, leading to its excellent fluorescence properties.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been found to be non-toxic and has been used in various biomedical applications such as bioimaging and drug delivery.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Methyl-5-tert-Butyl-p-quaterphenyl in lab experiments include its high purity, excellent solubility, and unique physical and chemical properties. However, the limitations of using this compound include its high cost and limited availability.
Orientations Futures
There are several future directions for the research and development of 2-Methyl-5-tert-Butyl-p-quaterphenyl. One potential direction is the development of new synthetic methods that are more cost-effective and environmentally friendly. Another potential direction is the optimization of the compound's properties for specific applications such as this compound and OFETs. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in the field of biomedical research.
Méthodes De Synthèse
The synthesis of 2-Methyl-5-tert-Butyl-p-quaterphenyl involves the reaction of 2-bromo-5-tert-butylphenylboronic acid with 2-bromo-1-methyl-4-iodobenzene in the presence of a palladium catalyst. The reaction takes place under an inert atmosphere of nitrogen gas and requires the use of a strong base such as potassium carbonate. The reaction yields the desired product in good yield and high purity.
Applications De Recherche Scientifique
2-Methyl-5-tert-Butyl-p-quaterphenyl has been extensively studied for its unique physical and chemical properties. It has been found to exhibit high thermal stability, excellent solubility, and high fluorescence quantum yield. These properties make it an ideal candidate for various applications in the field of material science.
One of the most significant applications of this compound is in the field of this compound. This compound are electronic devices that emit light when an electric current is passed through them. They are widely used in the display industry and have gained significant attention due to their high efficiency and low power consumption. This compound has been found to exhibit excellent electroluminescence properties and has been used as an emitting layer in this compound.
Another significant application of this compound is in the field of OFETs. OFETs are electronic devices that use organic molecules as semiconductors. They have gained significant attention due to their low cost and flexibility. This compound has been found to exhibit excellent charge transport properties and has been used as a semiconductor in OFETs.
Propriétés
Numéro CAS |
114932-35-3 |
|---|---|
Formule moléculaire |
C29H28 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
4-tert-butyl-1-methyl-2-[4-(4-phenylphenyl)phenyl]benzene |
InChI |
InChI=1S/C29H28/c1-21-10-19-27(29(2,3)4)20-28(21)26-17-15-25(16-18-26)24-13-11-23(12-14-24)22-8-6-5-7-9-22/h5-20H,1-4H3 |
Clé InChI |
CWPXNSGDVJJPHG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=C(C=C(C=C1)C(C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Synonymes |
2-METHYL-5-TERT-BUTYL-P-QUATERPHENYL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



